
4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-nitrobenzamide is a chemical compound known for its versatile applications in scientific research. Its unique structure enables diverse applications, ranging from drug development to molecular biology studies, owing to its potential as a potent inhibitor or catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the pyrimidine ring: This is achieved through the reaction of urea with an appropriate diketone under acidic or basic conditions.
Nitration of the benzene ring: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrobenzene derivative is chlorinated using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated nitrobenzene derivative with the pyrimidine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-nitrobenzamide is widely used in scientific research due to its unique properties:
Chemistry: Used as a catalyst or inhibitor in various chemical reactions.
Biology: Employed in molecular biology studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating various biochemical pathways. This inhibition can lead to changes in cellular processes, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
- 5-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzamide
Uniqueness
4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-nitrobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly effective as an inhibitor or catalyst in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H11ClN4O5 |
|---|---|
Molecular Weight |
338.70 g/mol |
IUPAC Name |
4-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H11ClN4O5/c1-16-10(6-11(19)17(2)13(16)21)15-12(20)7-3-4-8(14)9(5-7)18(22)23/h3-6H,1-2H3,(H,15,20) |
InChI Key |
DRUUAOLPTZJYHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B14970681.png)
![2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)butan-2-amine](/img/structure/B14970682.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14970685.png)
![1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B14970697.png)
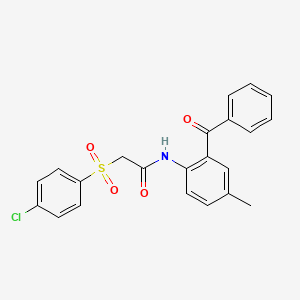
![N-(4-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970702.png)
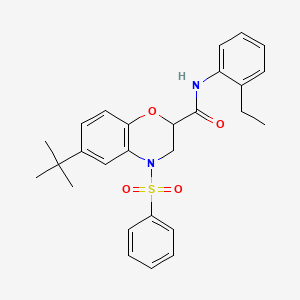
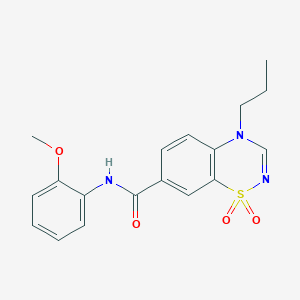
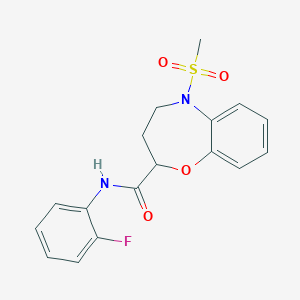

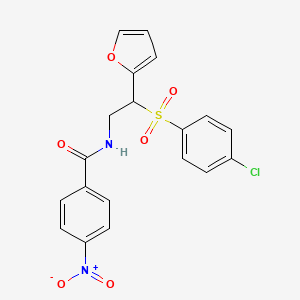
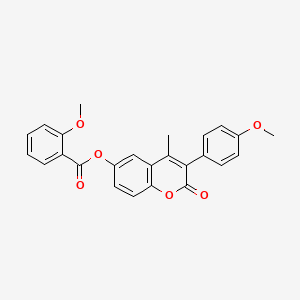
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14970744.png)
![1-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B14970756.png)
